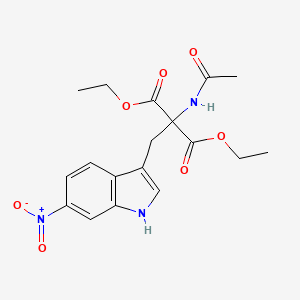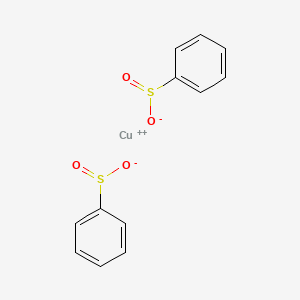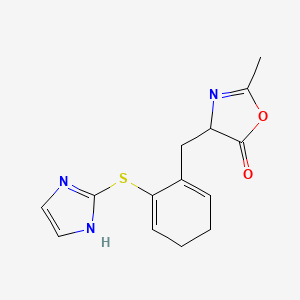
4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one is a complex organic compound featuring multiple functional groups, including an imidazole ring, a thioether linkage, a cyclohexadiene moiety, and an oxazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Imidazole-Thioether Intermediate: This step involves the reaction of 1H-imidazole-2-thiol with a suitable cyclohexadiene derivative under basic conditions to form the imidazole-thioether intermediate.
Alkylation: The intermediate is then alkylated using a halomethyl derivative to introduce the cyclohexa-1,5-dien-1-ylmethyl group.
Oxazolone Ring Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the cyclohexadiene moiety, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of the imidazole ring could produce dihydroimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of the imidazole ring suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential
Industry
In the industrial sector, the compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, potentially modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in enzymatic inhibition or activation.
Comparación Con Compuestos Similares
Similar Compounds
4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one: can be compared with other compounds containing imidazole or oxazolone rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with diverse biological targets.
Propiedades
Fórmula molecular |
C14H15N3O2S |
|---|---|
Peso molecular |
289.35 g/mol |
Nombre IUPAC |
4-[[6-(1H-imidazol-2-ylsulfanyl)cyclohexa-1,5-dien-1-yl]methyl]-2-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H15N3O2S/c1-9-17-11(13(18)19-9)8-10-4-2-3-5-12(10)20-14-15-6-7-16-14/h4-7,11H,2-3,8H2,1H3,(H,15,16) |
Clave InChI |
OERDZMCFVCWLIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(C(=O)O1)CC2=CCCC=C2SC3=NC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




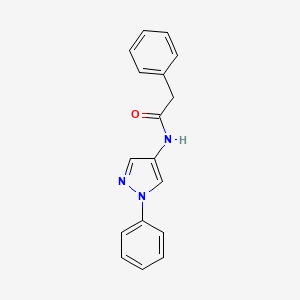

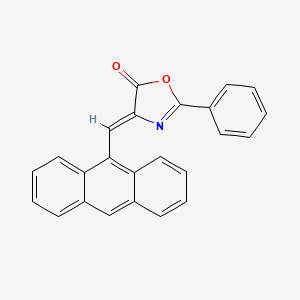
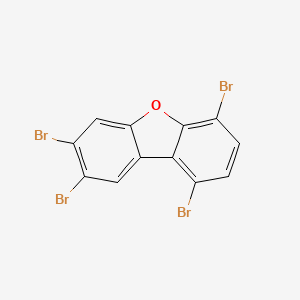

![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)

![({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12899147.png)
![N-Benzylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899148.png)
